molecular formula C16H14N4O B11650395 3-methyl-N'-(2-naphthylmethylene)-1H-pyrazole-5-carbohydrazide

3-methyl-N'-(2-naphthylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11650395
M. Wt: 278.31 g/mol
InChI Key: XGNHLYOVVDBFNG-LICLKQGHSA-N
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Description

3-METHYL-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrazole ring, a naphthalene moiety, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation reaction between 3-methyl-1H-pyrazole-5-carbohydrazide and naphthaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-METHYL-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYL-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE stands out due to its unique combination of a pyrazole ring and a naphthalene moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

5-methyl-N-[(E)-naphthalen-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H14N4O/c1-11-8-15(19-18-11)16(21)20-17-10-12-6-7-13-4-2-3-5-14(13)9-12/h2-10H,1H3,(H,18,19)(H,20,21)/b17-10+

InChI Key

XGNHLYOVVDBFNG-LICLKQGHSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC3=CC=CC=C3C=C2

solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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